2-[Amino(cyclopropyl)methyl]-4-chloro-6-methylphenol

Catalog No.
S13825273
CAS No.
M.F
C11H14ClNO
M. Wt
211.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[Amino(cyclopropyl)methyl]-4-chloro-6-methylphen...

Product Name

2-[Amino(cyclopropyl)methyl]-4-chloro-6-methylphenol

IUPAC Name

2-[amino(cyclopropyl)methyl]-4-chloro-6-methylphenol

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

InChI

InChI=1S/C11H14ClNO/c1-6-4-8(12)5-9(11(6)14)10(13)7-2-3-7/h4-5,7,10,14H,2-3,13H2,1H3

InChI Key

YSRZVHHKGIXCPF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C(C2CC2)N)Cl

2-[Amino(cyclopropyl)methyl]-4-chloro-6-methylphenol is a chemical compound characterized by its unique structure, which includes an amino group attached to a cyclopropyl moiety, a chloro substituent, and a methyl group on a phenolic ring. Its molecular formula is C10H12ClNC_{10}H_{12}ClN with a molecular weight of approximately 185.66 g/mol. The compound exhibits properties typical of phenolic compounds, including potential reactivity due to the presence of the hydroxyl group, which can participate in various

  • Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
  • Reduction: The chloro substituent can be reduced to form an amine or other derivatives.
  • Substitution: The amino group can engage in nucleophilic substitution reactions, allowing for further functionalization of the molecule.

Common reagents used in these reactions include potassium permanganate for oxidation and palladium on carbon for reduction processes.

2-[Amino(cyclopropyl)methyl]-4-chloro-6-methylphenol has been studied for its biological activity, particularly in agricultural contexts. It exhibits significant activity against various pests, including the two-spotted spider mite and brown planthopper, making it a candidate for use in pest control formulations. The mechanism of action likely involves interference with key biological pathways in these organisms, although specific molecular targets have yet to be fully elucidated.

The synthesis of 2-[Amino(cyclopropyl)methyl]-4-chloro-6-methylphenol typically involves multi-step organic reactions:

  • Starting Material Preparation: A suitable phenolic compound is chosen as the starting material.
  • Chlorination: Chlorination of the phenolic ring is performed to introduce the chloro substituent.
  • Cyclopropyl Group Introduction: The cyclopropyl moiety is introduced through nucleophilic substitution or other coupling methods.
  • Final Amination: The amino group is added via reductive amination or direct amination techniques.

These steps may involve various catalysts and solvents to optimize yield and purity.

The primary applications of 2-[Amino(cyclopropyl)methyl]-4-chloro-6-methylphenol are in the fields of agriculture and pharmaceuticals:

  • Agriculture: Its effectiveness as a pesticide makes it valuable in crop protection strategies against specific pests.
  • Pharmaceuticals: Potential applications in drug development may arise from its biological activity, particularly if further studies reveal specific therapeutic targets.

Interaction studies have shown that 2-[Amino(cyclopropyl)methyl]-4-chloro-6-methylphenol can modulate various biological pathways through its interaction with enzymes or receptors. These interactions may lead to alterations in enzyme activity or signal transduction processes, which could explain its biological efficacy in pest control.

Several compounds share structural features with 2-[Amino(cyclopropyl)methyl]-4-chloro-6-methylphenol:

  • 2-[Amino(cyclopropyl)methyl]-4-bromo-6-methylphenol
  • 2-[Amino(cyclopropyl)methyl]-4-fluoro-6-methylphenol
  • 2-[Amino(cyclopropyl)methyl]-6-bromo-4-methylphenol

Uniqueness

The uniqueness of 2-[Amino(cyclopropyl)methyl]-4-chloro-6-methylphenol lies in its specific combination of functional groups. The presence of both a chloro substituent and an amino-cyclopropyl group distinguishes it from similar compounds, potentially influencing its reactivity and biological activity. This unique structure may lead to different interaction profiles with biological targets compared to its analogs.

XLogP3

2.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

211.0763918 g/mol

Monoisotopic Mass

211.0763918 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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